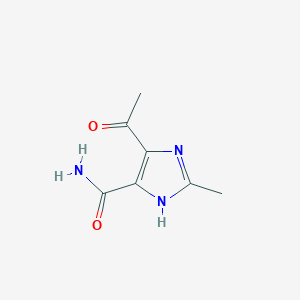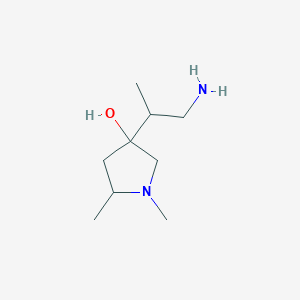
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chroman ring system substituted with a naphthyl group and a methanamine moiety, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts alkylation reaction, where the chroman ring is reacted with a naphthalene derivative in the presence of a Lewis acid catalyst.
Amination: The methanamine moiety is introduced through a reductive amination reaction, where the intermediate product is treated with an amine and a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chroman and naphthyl moieties.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling and function.
Altering Gene Expression: Influencing the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine: The free base form without the hydrochloride salt.
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanol: An alcohol derivative.
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)amine: An amine derivative.
Uniqueness
(2,2-Dimethyl-7-(naphthalen-2-yl)chroman-4-yl)methanamine hydrochloride is unique due to its specific combination of a chroman ring, naphthyl group, and methanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1956381-89-7 |
|---|---|
Fórmula molecular |
C22H24ClNO |
Peso molecular |
353.9 g/mol |
Nombre IUPAC |
(2,2-dimethyl-7-naphthalen-2-yl-3,4-dihydrochromen-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C22H23NO.ClH/c1-22(2)13-19(14-23)20-10-9-18(12-21(20)24-22)17-8-7-15-5-3-4-6-16(15)11-17;/h3-12,19H,13-14,23H2,1-2H3;1H |
Clave InChI |
VAIJACAHGKABLN-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4C=C3)CN)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)



![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)






